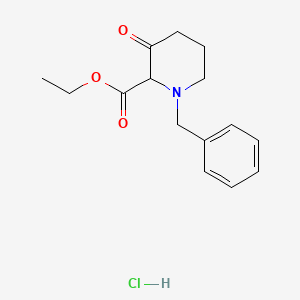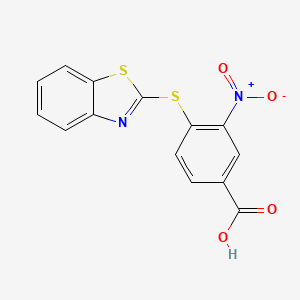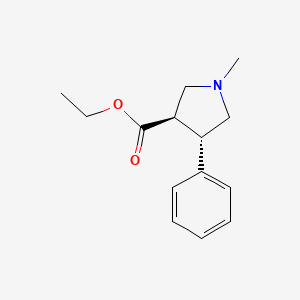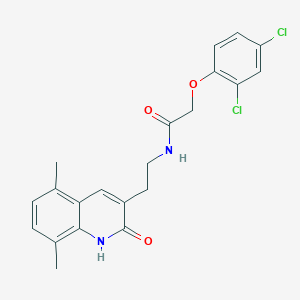![molecular formula C32H33N5O4S B2470293 2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide CAS No. 1173742-92-1](/img/structure/B2470293.png)
2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a methoxybenzyl group, an imidazoquinazolin group, and a butanamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The structure would likely have several points of rotational freedom, leading to a large number of potential conformations .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the methoxybenzyl group could be deprotected under mildly oxidizing conditions . The imidazoquinazolin ring could potentially undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of functional groups would influence properties such as its solubility, melting point, and reactivity .Scientific Research Applications
Chemical Properties and Biological Activities
Quinazoline and its derivatives, including the complex structure of 2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide, have been recognized for their diverse biological activities. Quinazoline, a heterocyclic compound, is found in over 200 naturally occurring alkaloids. Its stability allows for the creation of various bioactive moieties, introducing new potential medicinal agents. Specifically, novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones have been synthesized, exhibiting notable antibacterial activity against various bacteria (Tiwary et al., 2016).
Synthesis and Biological Importance
The benzothiazole (BT) derivatives, related to quinazoline derivatives, have demonstrated a broad spectrum of biological activities. These compounds are of great importance in medicinal chemistry, with certain derivatives such as Frentizole being used for the treatment of rheumatoid arthritis and systemic lupus erythematosus. Other derivatives serve as commercial fungicides and herbicides, highlighting the diverse applications of these compounds in both therapeutic and agricultural domains (Rosales-Hernández et al., 2022).
Optoelectronic Material Applications
Beyond their medicinal applications, quinazoline derivatives are also integral in the synthesis of optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, with applications ranging from organic light-emitting diodes to colorimetric pH sensors. This highlights the versatility of quinazoline derivatives in various scientific and industrial applications (Lipunova et al., 2018).
Antitumor Activity and Drug Development
Quinazoline derivatives have been extensively studied for their antitumor activities. Their structural diversity allows for the targeting of various biochemical pathways, making them a significant focus in cancer treatment research. The development of novel quinazoline compounds remains a promising field, particularly for anticancer drugs, as evidenced by their ability to inhibit growth factors and modulate the expression of genes involved in cancer progression (Moorthy et al., 2023).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O4S/c1-4-27(30(39)34-18-21-15-13-20(2)14-16-21)42-32-36-24-11-7-6-10-23(24)29-35-25(31(40)37(29)32)17-28(38)33-19-22-9-5-8-12-26(22)41-3/h5-16,25,27H,4,17-19H2,1-3H3,(H,33,38)(H,34,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRKKVZDYYZCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2470215.png)







![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide](/img/structure/B2470229.png)
![3-(2-fluorobenzyl)-1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2470230.png)
![Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2470231.png)

